Cnidicin

Übersicht

Beschreibung

Cnidicin ist ein Naturstoff, der aus dem Wurzelextrakt von Angelica koreana isoliert wurde, einer Pflanze, die zur Familie der Doldenblütler gehört . Es ist ein Cumarinderivat, das für seine antiallergischen und entzündungshemmenden Eigenschaften bekannt ist . This compound hemmt die Degranulation von Mastzellen und die Bildung von Stickstoffmonoxid in RAW 264.7-Zellen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Kupplung geeigneter Vorläufer beinhalten. Eine übliche Methode beinhaltet die Verwendung von Furocumarinen als Ausgangsmaterialien, die eine Reihe von Reaktionen wie Alkylierung und Cyclisierung durchlaufen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst typischerweise die Extraktion der Verbindung aus der Wurzel von Angelica koreana. Der Extraktionsprozess beinhaltet Lösemittelextraktion, Reinigung und Kristallisation, um this compound mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cnidicin can be synthesized through various chemical reactions involving the coupling of appropriate precursors. One common method involves the use of furocoumarins as starting materials, which undergoes a series of reactions including alkylation and cyclization to form the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the extraction of the compound from the root of Angelica koreana. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cnidicin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit verschiedenen funktionellen Gruppen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Biological Activities

Cnidicin exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Anticancer Properties : Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value of approximately 7.0 µg/mL against HCT-15 cells and 6.8 µg/mL against A549 non-small cell lung cancer (NSCLC) cells . Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against several pathogens, which could be beneficial in developing new antimicrobial agents. The specific mechanisms are still under investigation but may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology:

- Dermatological Uses : Due to its properties as a photosensitizer, this compound may be utilized in phototherapy for skin conditions. Its ability to induce skin cell apoptosis can be harnessed for treating certain dermatological disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases such as arthritis or dermatitis .

Analytical Methods for Detection

Accurate detection and quantification of this compound in various matrices are crucial for both research and application:

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been effectively employed for the separation and quantification of this compound in food products and biological samples. These methods provide high sensitivity and specificity, facilitating the analysis of complex mixtures .

- Mass Spectrometry : Coupling chromatographic techniques with mass spectrometry enhances the detection capabilities for low-concentration samples. This approach allows for the identification of this compound alongside other furanocoumarins present in citrus extracts .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Citrus Extracts : A study conducted on various citrus juices revealed trace concentrations of this compound, emphasizing its potential role as a natural bioactive compound in food products. The study utilized targeted metabolomics to assess the presence and concentration of this compound alongside other oxygenated heterocyclic compounds .

- Anticancer Mechanisms : In vitro studies have elucidated the mechanisms by which this compound induces cytotoxicity in cancer cells. These studies demonstrated that this compound treatment led to increased levels of pro-apoptotic markers and decreased viability in treated cell lines .

Summary Table of this compound's Properties

| Property | Value/Description |

|---|---|

| Chemical Structure | C21H22O5 |

| Source | Primarily derived from citrus fruits |

| Anticancer IC50 | 6.8 - 8.8 µg/mL depending on cell line |

| Antimicrobial Activity | Effective against various pathogens |

| Analytical Methods | HPLC, SFC coupled with Mass Spectrometry |

Wirkmechanismus

Cnidicin exerts its effects by inhibiting the degranulation of mast cells and the generation of nitric oxide in RAW 264.7 cells. The compound targets specific molecular pathways involved in these processes, including the inhibition of nitric oxide synthase expression .

Vergleich Mit ähnlichen Verbindungen

Cnidicin ist unter den Cumarinderivaten einzigartig aufgrund seiner spezifischen hemmenden Wirkungen auf die Degranulation von Mastzellen und die Bildung von Stickstoffmonoxid. Zu ähnlichen Verbindungen gehören:

- Isoimperatorin

- Imperatorin

- Oxypeucedanin

- Cnidilin

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Anwendungen .

Biologische Aktivität

Cnidicin is a furanocoumarin compound primarily derived from plants in the citrus family, particularly from Citrus aurantium. It has gained attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Anticancer Activity

This compound exhibits significant anticancer potential across various cancer cell lines. Research has demonstrated its effectiveness in inhibiting cell viability in several types of cancer:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT-15 | 7.0 ± 0.2 | Induces apoptosis and cell cycle arrest |

| A549 | 6.8 ± 0.1 | NF-κB inactivation, G2/M phase arrest |

| SK-OV-3 | 8.8 ± 0.2 | Induces apoptosis |

| SK-MEL-2 | 8.8 ± 0.2 | Inhibition of cell proliferation |

| XF498 | 7.2 ± 0.3 | Induction of apoptosis through caspase activation |

The compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting pathways that promote cell survival, such as the NF-κB pathway .

2. Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. Studies have indicated that it can suppress inflammatory markers and pathways:

- Inhibition of NF-κB Activation : this compound has been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- Reduction of Pro-inflammatory Cytokines : It decreases the levels of cytokines such as TNF-α and IL-6 in vitro.

A study demonstrated that this compound significantly reduced carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial effects of this compound have been explored against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25.9 μM |

| Methicillin-resistant S. aureus (MRSA) | 12.9 μM |

| Enterococcus faecalis | No significant activity |

The compound showed bactericidal activity against Staphylococcus species, which is crucial given the rise of antibiotic-resistant strains .

Case Study 1: Anticancer Efficacy

In a study involving human lung cancer cells (A549), this compound was administered at varying concentrations over a period of 48 hours. The results showed a dose-dependent decrease in cell viability with an IC50 value determined at approximately 6.8 μg/mL, indicating potent anticancer properties .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of this compound using a rat model with induced paw edema via carrageenan injection. The treated group exhibited a significant reduction in paw volume compared to the control group, confirming its efficacy in mitigating inflammation .

Eigenschaften

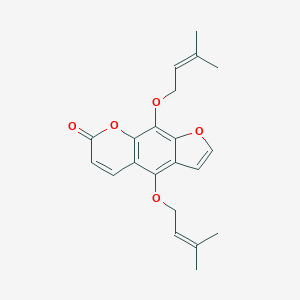

IUPAC Name |

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDOAWWVCOEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Cnidicin?

A1: this compound has shown promising inhibitory effects on two key inflammatory processes:

- Mast cell degranulation: this compound significantly inhibited the release of β-hexosaminidase, a marker of degranulation, from cultured RBL-2H3 mast cells in a dose-dependent manner []. This suggests potential anti-allergic properties.

- Nitric oxide (NO) production: this compound effectively inhibited nitric oxide production in activated RAW 264.7 macrophages []. This points towards potential anti-inflammatory applications.

Q2: What is the mechanism behind this compound's anti-inflammatory effects?

A2: While the exact mechanism requires further investigation, research suggests that this compound might exert its anti-inflammatory effects through:

- Suppression of NO synthase expression: this compound was found to inhibit the expression of nitric oxide synthase in RAW264.7 cells [], which is a key enzyme responsible for NO production.

Q3: Does this compound demonstrate anti-cancer activity?

A3: While not directly addressed in the provided research on this compound, studies on structurally similar furanocoumarins isolated from the same plant, Angelica koreana, have shown antiproliferative effects on various human tumor cell lines []. This suggests that further research into this compound's potential anti-cancer properties could be warranted.

Q4: What is the most effective method for extracting this compound?

A4: Research suggests that the heating backflow method with ethanol is an effective method for extracting this compound from Fructus Cnidii []. Optimizing parameters such as ethanol concentration, extraction time, and temperature is crucial for maximizing yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.